4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
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Overview
Description
4-[[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester is an amidobenzoic acid.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of quinazolinone derivatives. For instance, Mohamed et al. (2010) synthesized a series of quinazolinone derivatives and tested their anti-bacterial and anti-fungal activities, finding that certain compounds showed potent in vitro anti-microbial activity (Mohamed et al., 2010). Similarly, Chaitanya et al. (2017) synthesized quinazolin-2-yl)methyl nitrite derivatives and evaluated their antibacterial and antifungal activities, with some compounds exhibiting significant potential activity (Chaitanya et al., 2017).
Anti-inflammatory Properties
Krasovs'ka (2022) investigated the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids as potential anti-inflammatory agents, demonstrating their potential in anti-inflammatory applications (Krasovs'ka, 2022).
Synthesis and Chemical Properties
Several studies have detailed the synthesis and chemical properties of quinazolinone derivatives. Peet and Anzeveno (1979) discussed the synthesis of 2,3‐dihydro‐5H‐oxazolo[2,3‐B]quinazolin‐5‐ones, providing insights into the chemical structure and synthesis methods (Peet & Anzeveno, 1979). Süsse and Johne (1985) presented a route for synthesizing quinazolin-3-yl)-alkanoic acids and their esters, contributing to the understanding of their chemical synthesis (Süsse & Johne, 1985).
Potential in Cancer Research
Ghorab et al. (2017) synthesized novel benzo[g]quinazolin derivatives to evaluate their inhibitory activity against VEGFR-2, a key target in cancer research. Some compounds showed promising VEGFR-2 inhibitory activity and apoptotic inducer effects (Ghorab et al., 2017).
Analgesic Properties
Alagarsamy et al. (2005) synthesized novel 2-butyl-3-substituted quinazolin-4-(3H)-ones and investigated their analgesic and anti-inflammatory activities. Some compounds displayed significant analgesic activity (Alagarsamy et al., 2005).
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
butyl 4-[[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O3S/c1-2-3-14-30-22(29)16-8-10-17(11-9-16)25-21(28)15-31-23-26-19-7-5-4-6-18(19)20-12-13-24-27(20)23/h4-11,13,20H,2-3,12,14-15H2,1H3,(H,25,28) |
InChI Key |
LIUBRVKLSBHUPW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4N2N=CC4 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4N2N=CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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